molecular formula C6H10O B036310 3,6-Dihydro-4-methyl-2H-pyran CAS No. 16302-35-5

3,6-Dihydro-4-methyl-2H-pyran

Cat. No. B036310
CAS RN: 16302-35-5
M. Wt: 98.14 g/mol
InChI Key: PQGPYWUIWWYUGU-UHFFFAOYSA-N
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Description

3,6-Dihydro-4-methyl-2H-pyran is a compound with significant chemical interest due to its presence in various reactions and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of 3,6-Dihydro-4-methyl-2H-pyran and related compounds often involves multi-component reactions. For instance, a protocol for synthesizing structurally diverse 3,4-dihydro-2H-pyrans has been developed using a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). Another method involves ultrasound-mediated condensation for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives (Wang et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of 3,6-Dihydro-4-methyl-2H-pyran-related compounds reveal diverse conformational structures. For example, the 3,4-dihydro-2H-pyran ring can adopt a distorted half-boat conformation (Zukerman-Schpector et al., 2015).

Chemical Reactions and Properties

3,6-Dihydro-4-methyl-2H-pyran participates in various chemical reactions. For example, it reacts with singlet molecular oxygen to yield products like dioxetane and allylic hydroperoxide (Frimer et al., 1977). Additionally, 3,4-dihydro-2H-pyrans can be polymerized using different cationic co-initiators, producing water-soluble low molecular weight polymers (Abbas, 1996).

Scientific Research Applications

Synthetic Applications and Methodologies

The development of synthetic methodologies for heterocyclic compounds, like 3,6-Dihydro-4-methyl-2H-pyran, is a significant area of research. For instance, metal-catalyzed cyclizations have been employed to construct dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors, highlighting the versatility of these reactions in synthesizing complex heterocyclic structures (Varela & Saá, 2016). Additionally, the radical-initiated terpolymerization of 3,4-dihydro-2H-pyran with other monomers has been studied for its potential in producing polymers with antitumor activity, demonstrating the applicability of 3,6-Dihydro-4-methyl-2H-pyran derivatives in biomedical materials (Can et al., 2005).

Antioxidant Properties

Research has also explored the synthesis of novel compounds containing the 3,6-Dihydro-4-methyl-2H-pyran moiety for evaluating their antioxidant activity. For example, a series of novel compounds were synthesized and their antioxidant capabilities were assessed, highlighting the potential of these derivatives in developing new antioxidant agents (Saher et al., 2018).

Catalytic and Synthetic Utility

The compound and its derivatives have been utilized in various catalytic processes, including electrocatalytic reactions for efficient synthesis of functionalized molecules. For instance, the electrocatalytic cascade reaction of aldehydes with 4-Hydroxy-6-methyl-2H-pyran-2-one showcased a "green" route to produce compounds with significant biomedical applications (Elinson et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and functionalization of 3,6-Dihydro-4-methyl-2H-pyran derivatives have led to the discovery of compounds with potential therapeutic applications. For example, novel synthesis approaches have been developed for dihydropyrano[3,2-b]pyrans, which are important for their biological activities and applications in drug development (Borah, Dwivedi, & Chowhan, 2021).

Safety And Hazards

The safety data sheet for a related compound, 3,4-Dihydro-2H-pyran, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

4-methyl-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPYWUIWWYUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167501
Record name 3,6-Dihydro-4-methyl-2H-pyran
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-4-methyl-2H-pyran

CAS RN

16302-35-5
Record name 3,6-Dihydro-4-methyl-2H-pyran
Source CAS Common Chemistry
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Record name 3,6-Dihydro-4-methyl-2H-pyran
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Record name 3,6-Dihydro-4-methyl-2H-pyran
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Record name 3,6-dihydro-4-methyl-2H-pyran
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Record name 3,6-DIHYDRO-4-METHYL-2H-PYRAN
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